molecular formula C20H21N3O B15016710 2-[(4-Methylphenyl)amino]-N'-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide

2-[(4-Methylphenyl)amino]-N'-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide

Cat. No.: B15016710
M. Wt: 319.4 g/mol
InChI Key: DNZSNQUBNPMAST-DCPWZRLISA-N
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Description

2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide typically involves the reaction of 4-methylphenylamine with an appropriate acyl hydrazide. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazides.

Scientific Research Applications

2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide
  • **2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide analogs

Uniqueness

Compared to similar compounds, 2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide exhibits unique properties due to its specific structural features

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

2-(4-methylanilino)-N-[(E)-[(2E,4E)-5-phenylpenta-2,4-dienylidene]amino]acetamide

InChI

InChI=1S/C20H21N3O/c1-17-11-13-19(14-12-17)21-16-20(24)23-22-15-7-3-6-10-18-8-4-2-5-9-18/h2-15,21H,16H2,1H3,(H,23,24)/b7-3+,10-6+,22-15+

InChI Key

DNZSNQUBNPMAST-DCPWZRLISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C=C/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC=CC=CC2=CC=CC=C2

Origin of Product

United States

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